Palmitato de N-succinimidilo

Descripción general

Descripción

2,5-Dioxopyrrolidin-1-yl palmitate (2,5-DPP) is a synthetic derivative of the naturally occurring compound, pyrrolidine, which is found in a variety of plants, fungi, and bacteria. It is a white, crystalline solid that is soluble in water and has a melting point of approximately 50°C. 2,5-DPP has a wide range of applications, including industrial synthesis, drug delivery, and medical research.

Aplicaciones Científicas De Investigación

Acoplamiento de proteínas para vehículos de entrega dirigidos

El palmitato de N-succinimidilo se ha utilizado para acoplar una proteína para la fabricación de vehículos de entrega dirigidos . Este proceso implica la unión covalente del ácido palmítico a las proteínas, que luego se pueden utilizar para crear sistemas de entrega dirigidos para fármacos u otros agentes terapéuticos.

Síntesis de derivados hexadecanoílicos

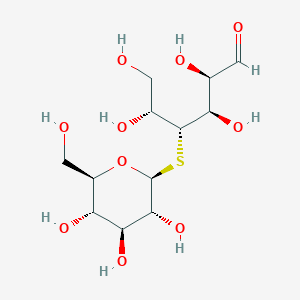

Este compuesto es útil en la síntesis de derivados hexadecanoílicos de compuestos amino y tio, como aminoácidos, aminoacil-ARNt, coenzima A, ácido tioglicólico, etc . Estos derivados pueden tener diversas aplicaciones en la investigación bioquímica y el desarrollo de fármacos.

Estudio de la resistencia a la insulina y el metabolismo lipídico

En un estudio sobre la resistencia a la insulina y el metabolismo lipídico, se utilizó palmitato para inducir estrés del retículo endoplásmico (RE) en las células hepáticas . El estudio encontró que el palmitato reduce la fosforilación de ERK mediada por la insulina en las células hepáticas, y este efecto es independiente del estrés del RE inducido por los ácidos grasos .

Investigación de la lipotoxicidad

Los niveles elevados de ácidos grasos libres (AGL) saturados en plasma, como el palmitato, pueden causar resistencia a la insulina en el hígado y los músculos . Estos AGL también se acumulan en tejidos no adiposos y causan efectos perjudiciales como la lipotoxicidad . Los estudios que utilizan palmitato pueden ayudar a comprender estos efectos y desarrollar posibles tratamientos.

Estudio de la resistencia a la insulina inducida por estrés del RE

Existen datos contradictorios con respecto al papel de la señalización de ERK en la resistencia a la insulina inducida por estrés del RE . Los estudios que utilizan palmitato pueden ayudar a aclarar estos roles y contribuir a nuestra comprensión de la resistencia a la insulina.

Estudio del estrés del RE inducido por ácidos grasos

El palmitato se ha utilizado para estudiar los efectos del estrés del RE inducido por ácidos grasos . En un estudio, se encontró que el tratamiento con palmitato aumentaba la expresión de genes de estrés del RE, incluido el empalme del ARN mensajero de la proteína de unión a la caja X (XBP1) .

Mecanismo De Acción

Target of Action

N-Succinimidyl palmitate primarily targets fatty acid translocase (FAT/CD36), a protein involved in the uptake of long-chain fatty acids (LCFAs) into cells . FAT/CD36 plays a crucial role in cellular fatty acid metabolism, influencing energy production, signaling pathways, and membrane composition.

Mode of Action

N-Succinimidyl palmitate interacts with FAT/CD36 by binding to it and inhibiting its function. This binding prevents the translocation of LCFAs across the cell membrane, thereby reducing their intracellular levels .

Biochemical Pathways

The inhibition of FAT/CD36 by N-Succinimidyl palmitate affects several biochemical pathways:

- Energy Production: Lower intracellular LCFAs can impact ATP production, especially in tissues reliant on fatty acids for energy, such as cardiac and skeletal muscles .

- Signaling Pathways: LCFAs are precursors for signaling molecules; thus, their reduced availability can alter signaling cascades involved in inflammation and metabolism .

Pharmacokinetics

The pharmacokinetics of N-Succinimidyl palmitate involve its absorption, distribution, metabolism, and excretion (ADME):

Result of Action

The molecular and cellular effects of N-Succinimidyl palmitate include:

- Modified Signaling: Changes in the availability of fatty acid-derived signaling molecules can impact various cellular processes .

Action Environment

Environmental factors influencing the action of N-Succinimidyl palmitate include:

- Tissue Specificity: The compound’s action may vary across different tissues based on their fatty acid uptake capacity and metabolic activity .

N-Succinimidyl palmitate is a potent tool for studying fatty acid metabolism and has potential therapeutic applications in conditions where modulation of fatty acid uptake is beneficial.

: Sulfo-N-succinimidyl esters of long chain fatty acids : Palmitoylation: policing protein stability and traffic : 棕榈酸N-羟基琥珀酰亚胺酯_化工百科

Análisis Bioquímico

Biochemical Properties

N-Succinimidyl palmitate interacts with various enzymes, proteins, and other biomolecules. It is known to facilitate the membrane association and proper subcellular localization of proteins . The compound is also involved in the covalent attachment of palmitic acid to proteins .

Cellular Effects

N-Succinimidyl palmitate has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that palmitate can induce the production of cytosolic and mitochondrial reactive oxygen species (ROS), which can be prevented by co-exposure to unsaturated fatty acids .

Molecular Mechanism

The molecular mechanism of N-Succinimidyl palmitate involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

While specific studies on the dosage effects of N-Succinimidyl palmitate in animal models are limited, it is known that excessive consumption of diets rich in saturated fat, such as palmitate, can lead to brain dysfunction .

Metabolic Pathways

N-Succinimidyl palmitate is involved in various metabolic pathways. Free fatty acids (FFAs), like palmitate, are important substrates for mitochondrial oxidative metabolism and ATP synthesis . FFAs enter mitochondria via carnitine palmitoyltransferase 1 (CPT1) and undergo beta-oxidation to generate acetyl-CoA, which serves as a substrate for the Krebs cycle .

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(24)25-21-18(22)16-17-19(21)23/h2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTNHQVHEZCBZQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404977 | |

| Record name | N-Succinimidyl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14464-31-4 | |

| Record name | Palmitic acid N-hydroxysuccinimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14464-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Succinimidyl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

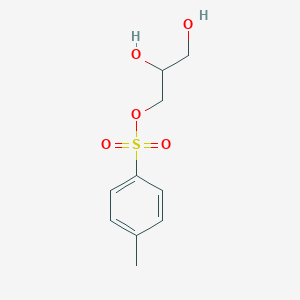

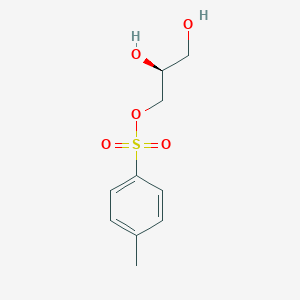

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of Palmitic Acid N-Hydroxysuccinimide Ester in the context of the provided research?

A1: Palmitic Acid N-Hydroxysuccinimide Ester is primarily used to modify polymers, enhancing their amphiphilic properties for the formation of nanoparticles and polymeric vesicles intended for drug delivery. [, , ] These modified polymers can encapsulate both hydrophilic and hydrophobic molecules, broadening their potential applications in drug delivery. []

Q2: How does the degree of Palmitic Acid N-Hydroxysuccinimide Ester substitution affect the formation of drug delivery systems?

A2: The research demonstrates that a lower level of palmitoyl substitution, achieved by controlling the reaction conditions with Palmitic Acid N-Hydroxysuccinimide Ester, favors the formation of polymeric vesicles. [] A higher degree of substitution might hinder vesicle formation due to increased hydrophobicity. This highlights the importance of carefully controlling the reaction parameters to achieve the desired self-assembly properties for drug delivery.

Q3: Can the size of the resulting drug delivery systems be controlled?

A3: Yes, the size of polymeric vesicles can be controlled by manipulating the molecular weight of the initial polymer and the degree of Palmitic Acid N-Hydroxysuccinimide Ester substitution. [, ] For instance, lower molecular weight polymers and those with lower palmitoyl substitution levels tend to form smaller vesicles. [] This size control is crucial for targeted drug delivery, as vesicle size influences biodistribution and cellular uptake.

Q4: What types of polymers have been successfully modified with Palmitic Acid N-Hydroxysuccinimide Ester for drug delivery applications in the provided research?

A4: The research highlights the successful modification of Poly-L-lysine [, ] and Glycol Chitosan [] with Palmitic Acid N-Hydroxysuccinimide Ester to create amphiphilic polymers capable of forming nanoparticles and vesicles for drug delivery. These modified polymers showcase the versatility of Palmitic Acid N-Hydroxysuccinimide Ester in tailoring the properties of different polymers for drug delivery applications.

Q5: Beyond vesicle size, how does modifying polymers with Palmitic Acid N-Hydroxysuccinimide Ester affect drug encapsulation?

A5: The research indicates that the encapsulation efficiency of hydrophilic macromolecules within the formed vesicles increases with vesicle size. [] Larger vesicles, often achieved with higher molecular weight polymers and controlled Palmitic Acid N-Hydroxysuccinimide Ester modification, provide a greater internal volume for encapsulating therapeutic agents.

Q6: Are there any in vivo studies demonstrating the efficacy of drug delivery systems utilizing polymers modified with Palmitic Acid N-Hydroxysuccinimide Ester?

A6: Yes, the research on Paclitaxel-loaded N-palmitoyl chitosan hydrogels [] provides in vivo data. It shows prolonged drug retention in the peritoneal cavity and improved survival in a murine model of ovarian cancer. This study suggests that modifying chitosan with Palmitic Acid N-Hydroxysuccinimide Ester contributes to a sustained-release formulation with potential benefits in cancer treatment.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-3,4-bis[[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-1-hydroxy-6-oxohexan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13902.png)

![s-Triazolo[3,4-a]phthalazine](/img/structure/B13923.png)